1,5-BIS(3-BROMOPROPANOYL)-4-METHYL-7-NITRO-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE
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Overview
Description
1,5-BIS(3-BROMOPROPANOYL)-4-METHYL-7-NITRO-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE is a complex organic compound with the molecular formula C15H16Br2N2O3. This compound belongs to the benzodiazepine family, which is known for its diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-BIS(3-BROMOPROPANOYL)-4-METHYL-7-NITRO-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodiazepine Core: The initial step involves the cyclization of appropriate precursors to form the benzodiazepine core. This can be achieved through the reaction of an o-phenylenediamine derivative with a suitable acylating agent under acidic or basic conditions.
Introduction of the Bromopropanoyl Groups: The next step involves the bromination of the propanoyl groups. This can be done using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator.
Nitration and Methylation: The final steps include the nitration of the aromatic ring using a nitrating agent such as nitric acid and the methylation of the nitrogen atom using methyl iodide or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1,5-BIS(3-BROMOPROPANOYL)-4-METHYL-7-NITRO-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, mild acidic conditions.
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents like ethanol or dimethylformamide (DMF), elevated temperatures.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted benzodiazepine analogs.
Scientific Research Applications
1,5-BIS(3-BROMOPROPANOYL)-4-METHYL-7-NITRO-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE has several scientific research applications:
Medicinal Chemistry: The compound’s benzodiazepine core makes it a potential candidate for the development of new pharmaceuticals, particularly for its anxiolytic, sedative, and anticonvulsant properties.
Material Science: The presence of bromine and nitro groups allows for further functionalization, making it useful in the synthesis of advanced materials such as polymers and nanomaterials.
Biological Studies: The compound can be used as a probe to study the interactions of benzodiazepines with their biological targets, such as GABA receptors.
Mechanism of Action
The mechanism of action of 1,5-BIS(3-BROMOPROPANOYL)-4-METHYL-7-NITRO-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE is primarily related to its interaction with the central nervous system. The compound is believed to bind to the GABA-A receptor, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid) and leading to sedative and anxiolytic effects. The bromine and nitro groups may also contribute to its binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.
Nitrazepam: Another benzodiazepine with a nitro group, used for its hypnotic effects.
Bromazepam: Contains a bromine atom and is used for its anxiolytic properties.
Uniqueness
1,5-BIS(3-BROMOPROPANOYL)-4-METHYL-7-NITRO-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE is unique due to the presence of both bromopropanoyl and nitro groups, which may enhance its pharmacological profile and allow for further functionalization in material science applications .
Properties
IUPAC Name |
1,5-bis(3-bromopropanoyl)-4-methyl-7-nitro-3,4-dihydro-1,5-benzodiazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Br2N3O5/c1-10-8-16(24)20(15(23)5-7-18)12-3-2-11(21(25)26)9-13(12)19(10)14(22)4-6-17/h2-3,9-10H,4-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYOUTCTHDQYRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)N(C2=C(N1C(=O)CCBr)C=C(C=C2)[N+](=O)[O-])C(=O)CCBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Br2N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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